6-Bromochroman-4-one
Overview
Description
6-Bromochroman-4-one is a heterocyclic compound that belongs to the class of chromanones. It is characterized by a bromine atom attached to the sixth position of the chroman-4-one structure. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Mechanism of Action
Target of Action
Chroman-4-one derivatives, to which 6-bromochroman-4-one belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . They act as a major building block in a large class of medicinal compounds .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chroman-4-one derivatives are known to impact a wide range of pharmacological activities .
Pharmacokinetics
More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Result of Action
Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
Biochemical Analysis
Biochemical Properties
6-Bromochroman-4-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as diacylglycerol acyltransferase (DGAT) and protein tyrosine phosphatase 1B (PTP1B), which are involved in metabolic pathways . The nature of these interactions often involves inhibition, where this compound binds to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has shown affinity for binding to amyloid-beta (Aβ) plaques, indicating its potential use in neurodegenerative disease research .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of DGAT and PTP1B, leading to alterations in lipid metabolism and glucose homeostasis . Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties, which can impact cellular processes such as oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes like DGAT and PTP1B, inhibiting their catalytic activity . This inhibition results in downstream effects on metabolic pathways, such as reduced triglyceride synthesis and improved insulin sensitivity. Additionally, this compound has been shown to bind to Aβ plaques, suggesting a potential mechanism for its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It inhibits DGAT and PTP1B, affecting lipid and glucose metabolism . This compound also influences the levels of metabolites such as triglycerides and glucose, contributing to its potential therapeutic effects in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be efficiently taken up by cells and distributed across various tissues . Its localization and accumulation are influenced by factors such as lipid solubility and affinity for specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in cellular compartments such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals and post-translational modifications, which ensure that this compound reaches its site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the direct bromination of chroman-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The chromanone ring can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted chromanones with different functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
6-Bromochroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
6-Bromochroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the bromine atom and has different biological activities.
6-Chlorochroman-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluorochroman-4-one: Contains a fluorine atom, which can significantly alter its chemical and biological behavior
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
6-bromo-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPVOXSUCCZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400710 | |
Record name | 6-bromochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-57-3 | |
Record name | 6-bromochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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